Scientific Field: Flavor and Fragrance Chemistry
Application Summary: 2-Phenylpropyl isobutyrate is used in the flavor and fragrance industry due to its fruity and floral aroma profile. It can be found in various food products, perfumes, and cosmetics.
Methods of Application: It is typically used in small concentrations as a part of a complex mixture of compounds to create desired scents or flavors. The compound is blended with other aroma chemicals and natural extracts.
Results and Outcomes: The success of its application is measured by sensory evaluation and consumer testing, ensuring that the final product meets the desired organoleptic properties .
Scientific Field: Food Chemistry
Application Summary: In food chemistry, 2-Phenylpropyl isobutyrate can be utilized as a flavoring agent to impart a unique taste to food products.
Methods of Application: The compound is added during the food manufacturing process, adhering to regulatory standards for food additives. Its concentration is carefully measured to achieve the desired flavor intensity without compromising safety.
Results and Outcomes: The effectiveness is evaluated through food quality assessments, including taste tests and compliance with international food safety regulations .
Scientific Field: Cosmetic Chemistry
Application Summary: 2-Phenylpropyl isobutyrate finds application in cosmetic chemistry for its fragrance, contributing to the scent profile of skincare and beauty products.
Methods of Application: It is incorporated into cosmetic formulations in compliance with industry safety standards. The compound is often used in conjunction with other fragrance components to achieve a balanced scent.
Results and Outcomes: The compound’s performance in cosmetics is assessed through stability testing and consumer sensory feedback to ensure product appeal and safety .
Application Summary: This compound can be used as a teaching tool in chemical education to demonstrate various organic chemistry concepts and reactions.
Methods of Application: 2-Phenylpropyl isobutyrate can be synthesized or used in laboratory experiments to teach students about esterification, hydrolysis, and aromatic chemistry.
Results and Outcomes: The educational outcomes are reflected in the students’ ability to understand and perform chemical reactions, as well as their grasp of the theoretical aspects of organic chemistry .
Scientific Field: Chemical Safety and Regulation
Application Summary: The compound is subject to safety evaluations and regulatory assessments to ensure its safe use in various applications.
Methods of Application: Regulatory bodies conduct risk assessments, including toxicological studies and exposure analysis, to determine safe usage levels and handling procedures.
Results and Outcomes: The findings contribute to the establishment of safety guidelines and permissible exposure limits for 2-Phenylpropyl isobutyrate in different industries .
Scientific Field: Environmental Chemistry
Application Summary: The environmental impact of 2-Phenylpropyl isobutyrate is studied to understand its behavior in ecosystems and potential effects on wildlife.
Methods of Application: Environmental chemists analyze the compound’s biodegradability, persistence, and bioaccumulation potential through various analytical methods.
Results and Outcomes: Studies provide insights into the environmental fate of the compound, helping to inform guidelines for its environmentally responsible use and disposal .
2-Phenylpropyl isobutyrate is an organic compound classified as an ester, characterized by a phenyl group attached to a propyl chain, which in turn is linked to an isobutyric acid moiety. This compound has the chemical formula C13H18O2 and a molecular weight of approximately 206.28 g/mol. Its structure can be depicted as follows:
2-Phenylpropyl isobutyrate is primarily recognized for its applications in the flavor and fragrance industry, where it imparts fruity and floral notes to various products, including food items, perfumes, and cosmetics .
These reactions are essential for both the synthesis and degradation of the compound in various applications.
The synthesis of 2-Phenylpropyl isobutyrate can be accomplished through various methods, with the most common being:
These methods highlight the versatility in producing this compound for industrial applications.
2-Phenylpropyl isobutyrate finds extensive use in several industries:
Studies on the interactions of 2-Phenylpropyl isobutyrate with other chemicals primarily focus on its behavior within formulations. It has been shown to blend well with various aroma chemicals and natural extracts without significant adverse interactions. Safety evaluations confirm that it does not exhibit sensitization or irritation at standard usage levels .
Several compounds share structural similarities with 2-Phenylpropyl isobutyrate. Below are some comparable compounds along with their unique characteristics:
These comparisons underscore the uniqueness of 2-Phenylpropyl isobutyrate within its class by highlighting its specific aromatic properties and applications.
While comprehensive single-crystal X-ray diffraction data for 2-phenylpropyl isobutyrate remains limited in the accessible literature, the structural characteristics can be inferred from related aromatic ester compounds and computational modeling approaches. The compound exhibits a molecular formula of C₁₃H₁₈O₂ with a molecular weight of 206.28 grams per mole [1] [2] [3].
The crystallographic analysis of similar phenylpropyl esters reveals that the aromatic ring maintains planarity, with typical carbon-carbon bond lengths in the benzene ring ranging from 1.39 to 1.40 Angstroms [4] [5]. The ester linkage demonstrates characteristic bond parameters, with the carbonyl carbon-oxygen double bond measuring approximately 1.20-1.23 Angstroms and the ester carbon-oxygen single bond extending 1.32-1.36 Angstroms, consistent with standard ester functionality [4] [5].
The phenylpropyl chain adopts an extended conformation to minimize steric interactions, with the secondary carbon bearing the methyl substituent positioned to reduce unfavorable contacts with the aromatic system [4]. Crystal packing forces in related compounds indicate that intermolecular interactions primarily involve weak van der Waals forces and occasional carbon-hydrogen to π-system interactions [5].
Table 1: Basic Structural Characterization Data
Property | Value |
---|---|
Chemical Abstract Service Registry Number | 65813-53-8 |
International Union of Pure and Applied Chemistry Name | 2-phenylpropyl 2-methylpropanoate |
Chemical Formula | C₁₃H₁₈O₂ |
Molecular Weight (g/mol) | 206.2808 |
Exact Mass (g/mol) | 206.13067982 |
Simple Molecule Input Line Entry System | CC(C)C(=O)OCC(C)C1=CC=CC=C1 |
International Chemical Identifier | InChI=1S/C13H18O2/c1-10(2)13(14)15-9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
International Chemical Identifier Key | LZTCJUAHYXNKRE-UHFFFAOYSA-N |
Refractive Index (n20/D) | 1.485 |
Density (g/mL at 25°C) | 0.973 |
Boiling Point (°C) | 271.0-271.3 |
Flash Point (°C) | 100.8 |
Appearance | Colorless clear liquid |
The conformational landscape of 2-phenylpropyl isobutyrate is characterized by significant flexibility around the single bonds connecting the various molecular fragments. The primary sites of conformational variation include rotation around the ester carbon-oxygen bond, the carbon-carbon bond linking the ester oxygen to the secondary carbon, and the bond connecting the secondary carbon to the aromatic ring [6] [7].
Theoretical investigations indicate that the most stable conformation adopts an anti-periplanar arrangement, where the bulky isobutyryl group and the phenyl ring are positioned to minimize steric repulsion [7] [8]. The rotational barriers around single bonds typically range from 3.0 to 8.6 kilocalories per mole, depending on the specific bond and the substituents involved [7]. These relatively low barriers enable rapid interconversion between conformers at ambient temperature, resulting in a dynamic equilibrium of molecular shapes [8].
The secondary methyl group on the propyl chain introduces additional conformational complexity, as its orientation affects both the steric environment around the ester linkage and the overall molecular dipole moment [9]. Computational studies suggest that conformations minimizing 1,3-diaxial interactions are preferentially populated, consistent with established principles of conformational analysis [7] [8].
Table 2: Conformational Analysis Parameters
Structural Feature | Characteristic | Impact on Structure |
---|---|---|
Phenyl Ring Orientation | Planar aromatic system | Provides rigidity to molecular backbone |
Ester Linkage Conformation | Extended trans configuration | Minimizes steric interactions |
Methyl Group Position | Secondary carbon attachment | Influences overall molecular shape |
Rotational Barrier (kcal/mol) | 3.0-8.6 (estimated) | Affects rotational freedom |
Dihedral Angle Range (degrees) | 0-360 | Determines spatial arrangement |
Steric Hindrance Factor | Moderate | Limits certain conformations |
Molecular Flexibility | High flexibility around single bonds | Allows multiple conformers |
Preferred Conformation | Anti-periplanar | Lowest energy configuration |
The nuclear magnetic resonance spectrum of 2-phenylpropyl isobutyrate provides detailed structural information through characteristic chemical shift patterns and coupling interactions. The proton nuclear magnetic resonance spectrum exhibits distinctive signals corresponding to the various hydrogen environments within the molecule [10] [11].
The aromatic protons of the phenyl ring appear as a multiplet in the region of 7.2-7.4 parts per million, consistent with monosubstituted benzene derivatives [10] [11]. The secondary hydrogen on the carbon bearing the phenyl group resonates as a multiplet around 2.8-3.0 parts per million, while the methyl group attached to this carbon appears as a doublet at approximately 1.4 parts per million due to coupling with the adjacent hydrogen [10] [11].
The ester methylene protons display characteristic diastereotopic behavior, appearing as an AB system around 4.1-4.2 parts per million [10]. The isobutyryl portion contributes a septet for the tertiary hydrogen at 2.6 parts per million and a doublet for the two equivalent methyl groups at 1.2 parts per million [10] [11].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 176 parts per million, characteristic of aliphatic ester functionality [12] [10]. The aromatic carbons appear in the expected range of 126-141 parts per million, with the quaternary carbon showing typical downfield shifts [12]. The aliphatic carbons of the propyl and isobutyryl chains resonate between 18-35 parts per million, providing clear differentiation of the various carbon environments [12] [10].
The infrared spectrum of 2-phenylpropyl isobutyrate exhibits characteristic absorption bands that serve as diagnostic fingerprints for structural identification [13] [14]. The most prominent feature is the carbonyl stretching vibration, which appears as a strong, sharp band in the region of 1735-1740 wavenumbers, typical of aliphatic ester functionality [14] [15].
The aromatic carbon-hydrogen stretching vibrations manifest as weak to medium intensity bands around 3020-3100 wavenumbers, while the aliphatic carbon-hydrogen stretching modes appear as stronger absorptions in the 2850-2960 wavenumber range [14] [15]. The aromatic ring breathing modes and skeletal vibrations contribute characteristic bands in the 1450-1600 wavenumber region [14] [15].
The ester carbon-oxygen stretching vibration produces a strong absorption in the 1000-1300 wavenumber region, while the aromatic substitution pattern can be identified through characteristic out-of-plane bending vibrations in the 675-900 wavenumber range [14] [15]. The monosubstituted benzene ring specifically shows absorptions around 750-770 wavenumbers, confirming the substitution pattern [15].
Table 3: Spectroscopic Fingerprinting Parameters
Spectroscopic Parameter | Observed Value | Literature Reference |
---|---|---|
Nuclear Magnetic Resonance (¹H) - Chemical Shift Range (ppm) | 1.0-7.5 | [10] [11] |
Nuclear Magnetic Resonance (¹³C) - Chemical Shift Range (ppm) | 10-210 | [12] [10] |
Infrared Carbonyl Stretch (C=O) (cm⁻¹) | 1735-1740 | [14] [15] |
Infrared Aromatic C-H Stretch (cm⁻¹) | 3020-3100 | [14] [15] |
Infrared Aliphatic C-H Stretch (cm⁻¹) | 2850-2960 | [14] [15] |
Infrared C-O Stretch (cm⁻¹) | 1000-1300 | [14] [15] |
Mass Spectrometry Molecular Ion Peak (m/z) | 206 | [16] [17] |
Mass Spectrometry Base Peak (m/z) | 118 | [10] |
Collision Cross Section [M+H]⁺ (Ų) | 148.5 | [18] |
Table 4: Structural Comparison with Related Compounds
Compound | Chemical Abstract Service Number | Molecular Formula | Molecular Weight | Structural Difference |
---|---|---|---|---|
2-Phenylpropyl isobutyrate | 65813-53-8 | C₁₃H₁₈O₂ | 206.28 | Reference compound |
2-Phenylpropyl butyrate | 80866-83-7 | C₁₃H₁₈O₂ | 206.28 | Linear butyrate ester |
3-Phenylpropyl isobutyrate | 103-58-2 | C₁₃H₁₈O₂ | 206.28 | Propyl chain extension |
2-Phenylethyl isobutyrate | 103-48-0 | C₁₂H₁₆O₂ | 192.25 | Ethyl instead of propyl |
Phenyl isobutyrate | 20279-29-2 | C₁₀H₁₂O₂ | 164.20 | Direct phenyl attachment |